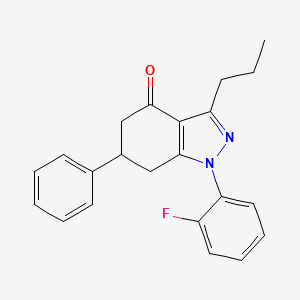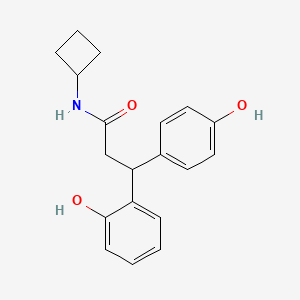
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is not fully understood. However, it is thought to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX. In vivo studies have shown that this compound has low toxicity and is well-tolerated.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide in lab experiments is its potential as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to study its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Synthesis Methods
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide can be synthesized by reacting 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with 3-chloropyridine-4-sulfonamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is heated to a temperature of 100-120°C for several hours.
Scientific Research Applications
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-26(25,15-8-5-11-20-12-15)23-18-10-4-9-17-16(18)13-21-19(22-17)14-6-2-1-3-7-14/h1-3,5-8,11-13,18,23H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPTDWBEFRJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)